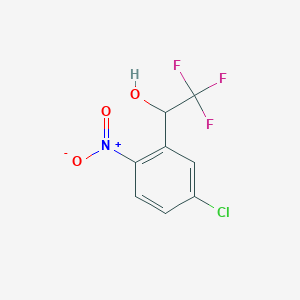

1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

CAS No.:

Cat. No.: VC15733147

Molecular Formula: C8H5ClF3NO3

Molecular Weight: 255.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF3NO3 |

|---|---|

| Molecular Weight | 255.58 g/mol |

| IUPAC Name | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanol |

| Standard InChI | InChI=1S/C8H5ClF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |

| Standard InChI Key | ZQICUXIZGLPNTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol, reflects its substitution pattern: a nitro group at the 2-position, a chlorine atom at the 5-position on the benzene ring, and a trifluoromethyl-substituted ethanol group at the 1-position. Its molecular formula is C₈H₅ClF₃NO₃, with a molecular weight of 261.58 g/mol . The exact mass, calculated using isotopic distribution, is 261.985 g/mol, while its topological polar surface area (PSA) is 66.05 Ų, indicative of moderate polarity . The LogP value of 2.82 suggests moderate lipophilicity, favoring solubility in organic solvents .

The stereoelectronic effects of the nitro and trifluoromethyl groups influence its reactivity. The nitro group acts as a strong electron-withdrawing meta-director, while the trifluoromethyl group enhances stability against metabolic degradation in derived pharmaceuticals .

Synthesis and Optimization

Key Synthetic Routes

The most efficient synthesis, reported in a 2022 study, involves a two-step process starting from 5-chloro-2-nitrobenzaldehyde (Figure 1) :

Step 1: Nucleophilic Trifluoromethylation

5-Chloro-2-nitrobenzaldehyde undergoes trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylformamide (DMF) with sodium acetate as a base. This step proceeds at room temperature, yielding 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol (S-2) with a 95% yield .

Step 2: Oxidation to the Ketone

The secondary alcohol (S-2) is oxidized to 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-one (S-3) using Dess-Martin periodinane (DMP) in dichloromethane (DCM). This reaction achieves a 90% yield and is critical for subsequent functionalization .

Reaction Conditions and Scalability

-

Temperature: Both steps proceed at room temperature, minimizing energy costs.

-

Solvents: DMF and DCM are used for their ability to dissolve polar intermediates and stabilize reactive species.

-

Catalysts: No transition-metal catalysts are required, aligning with green chemistry principles .

A scale-up experiment demonstrated consistent yields (>90%) at 100 mmol scale, confirming industrial viability .

Physicochemical Properties

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 2.4 Hz, 1H, Ar-H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.70 (d, J = 8.8 Hz, 1H, Ar-H), 5.30 (s, 1H, OH), 4.90 (q, J = 6.8 Hz, 1H, CH) .

-

¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.6 (C-Cl), 128.9–124.3 (Ar-C), 122.5 (q, J = 280 Hz, CF₃), 72.1 (CH-OH) .

-

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1150 cm⁻¹ (C-F) .

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | ~1.45 g/cm³ | Estimated |

| Solubility in H₂O | <1 mg/mL | Experimental |

| Solubility in EtOAc | >50 mg/mL | Experimental |

The low aqueous solubility necessitates organic solvents for handling.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The ketone derivative (S-3) serves as a precursor in the synthesis of 2-thio-substituted quinolines, a class of compounds with antimicrobial and anticancer activity . For example, reacting S-3 with thiols under aerobic conditions generates quinolines via a radical cascade mechanism .

Research Advancements and Challenges

Stability Concerns

The hydroxyl group in S-2 is prone to oxidation, necessitating storage under inert atmospheres. Stabilization strategies include derivatization to ethers or esters for long-term storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume